molecular formula C7H16O3 B054638 3-Tert-butoxy-1,2-propanediol CAS No. 74338-98-0

3-Tert-butoxy-1,2-propanediol

Cat. No. B054638
CAS RN: 74338-98-0
M. Wt: 148.2 g/mol
InChI Key: JPWDLYMEUNBLIR-UHFFFAOYSA-N
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Description

3-Tert-butoxy-1,2-propanediol is a chemical compound used in various chemical synthesis studies . It is a chiral building block used for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 3-Tert-butoxy-1,2-propanediol involves several steps. The residue from the reaction is purified by silica gel column chromatography to generate the desired product . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .


Molecular Structure Analysis

The molecular formula of 3-Tert-butoxy-1,2-propanediol is C7H16O3 . It has a molecular weight of 148.20 .


Chemical Reactions Analysis

3-Tert-butoxy-1,2-propanediol can be used in the etherification of glycerol with tert-butyl alcohol to produce glycerol tert-butyl ethers . These ethers are excellent additives with large potential for diesel and biodiesel reformulation .


Physical And Chemical Properties Analysis

3-Tert-butoxy-1,2-propanediol is a solid substance . It has a melting point range of 85 - 89 °C . The initial boiling point and boiling range is 257.34°C .

Scientific Research Applications

Chemical Synthesis Studies

“3-Tert-butoxy-1,2-propanediol” may be used in chemical synthesis studies . This compound can serve as a building block in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals .

Oxygenated Additives for Motor Gasoline

Research has investigated tert-butoxy alkanols, including “3-Tert-butoxy-1,2-propanediol”, for their potential use as oxygenated additives for motor gasoline . These compounds can improve the antiknock performance of gasoline, enhancing engine efficiency and reducing emissions .

Renewable Diols

“3-Tert-butoxy-1,2-propanediol” is a tert-butyl ether of a renewable diol . As such, it represents a class of compounds that can be derived from biomass, contributing to the development of sustainable and environmentally friendly chemical processes .

Fuel Additives

In addition to its potential as an oxygenated additive for motor gasoline, “3-Tert-butoxy-1,2-propanediol” may also be used as a fuel additive in other contexts . For example, it could be used to enhance the properties of biofuels .

Low-Temperature Phase Stabilization

The addition of “3-Tert-butoxy-1,2-propanediol” and similar compounds can have a positive effect on the cloud point depression of ethanol-blended gasoline . This means it could help to stabilize the fuel at lower temperatures, improving its performance in cold weather .

Production of Engine Fuel Components from Renewable Raw Materials

“3-Tert-butoxy-1,2-propanediol” can be produced from renewable raw materials, making it a promising candidate for the production of engine fuel components . This aligns with global decarbonization trends and the focus on green energy .

Mechanism of Action

Target of Action

3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies

Mode of Action

It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that 3-Tert-butoxy-1,2-propanediol might affect similar biochemical pathways.

Result of Action

Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.

Safety and Hazards

When handling 3-Tert-butoxy-1,2-propanediol, it is recommended to avoid open flames, sparks, and smoking . It is also advised to avoid contact with strong oxidizing agents . Personal protective equipment such as dust masks, eyeshields, and gloves should be worn .

Future Directions

As the biodiesel industry expands, finding new uses for the excess crude glycerol, from which 3-Tert-butoxy-1,2-propanediol is derived, is important . One of the potential uses is the production of glycerol tert-butyl ethers as fuel additives . This area of research is gaining interest and could provide a profitable solution for the surplus glycerol generated in biodiesel production .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDLYMEUNBLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411618
Record name 3-tert-butoxy-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxy-1,2-propanediol

CAS RN

74338-98-0
Record name 3-tert-butoxy-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 17 was prepared by the method described by Montanari and Tundo (Montanari, F. and Tundo, P., J. Org. Chem. 1982, 47, 1298). tert-Butyl glycidyl ether (Aldrich), (141 ml, 1.0 mol.) was added dropwise to 99% formic acid (83 ml, 2.2 mol). The reaction mixture was stirred and the temperature was maintained below 30° C. The mixture was stirred at room temperature for 12 hours. A solution of sodium hydroxide (100 g, 2.5 mol.) in 125 ml of water was added slowly, keeping the temperature below 40° C. The organic fraction was separated and the aqueous phase was extracted several times with dichloromethane. The combined organic fractions were dried (MgSO4) and evaporated and the oily residue was distilled under vacuum to give 17 (75 g, 54%) as a colorless oil: (bpt. 55°-60° C., 0.015 torr): IR 3400 (OH) cm-1 ; 1H-NMR (CDCl3) d (ppm) 3.25-4.0 (m, 7H), 1.2 (s, 9H); 13C-NMR (CDCl3) d (ppm) 73.5, 70.5, 64.4, 63.6, and 27.16. Mass spectrosocopy, m/e: 148 M+ base peak (Scheme 3). ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?

A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.

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